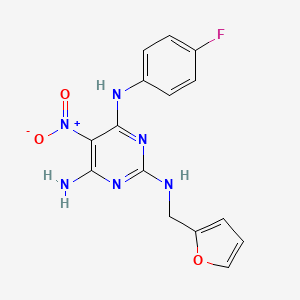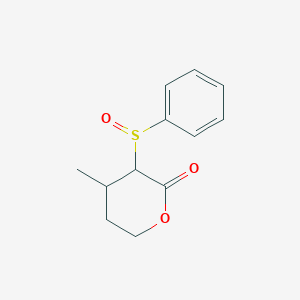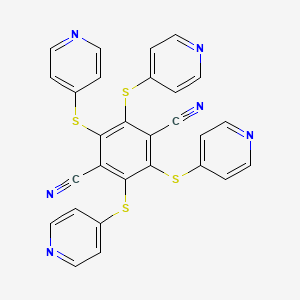
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile is a complex organic compound with a unique structure that includes four pyridin-4-ylsulfanyl groups attached to a benzene ring, which also bears two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dibromobenzene with pyridin-4-ylthiol in the presence of a base to form the intermediate compound, which is then reacted with cyanogen bromide to introduce the cyano groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pyridin-4-ylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines under appropriate conditions.
Substitution: The pyridin-4-ylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The pyridin-4-ylsulfanyl groups can form strong bonds with metal centers, leading to the formation of stable complexes. These complexes can then participate in various catalytic or sensing processes, depending on the nature of the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Used in the synthesis of luminescent metal-organic frameworks.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its applications in organic electronics and as a photoredox catalyst.
Uniqueness
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile is unique due to the presence of both pyridin-4-ylsulfanyl and cyano groups, which provide a combination of coordination sites and electronic properties that are not commonly found in other similar compounds. This makes it particularly valuable in the design of new materials and catalysts.
Propiedades
Fórmula molecular |
C28H16N6S4 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H16N6S4/c29-17-23-25(35-19-1-9-31-10-2-19)26(36-20-3-11-32-12-4-20)24(18-30)28(38-22-7-15-34-16-8-22)27(23)37-21-5-13-33-14-6-21/h1-16H |
Clave InChI |
PCQQJZDMTQRBLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1SC2=C(C(=C(C(=C2SC3=CC=NC=C3)C#N)SC4=CC=NC=C4)SC5=CC=NC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



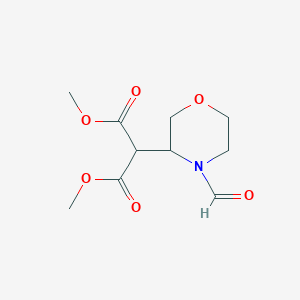
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
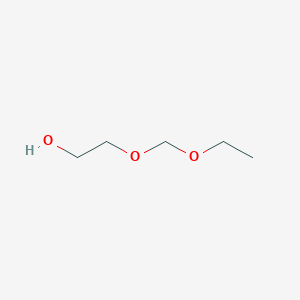
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
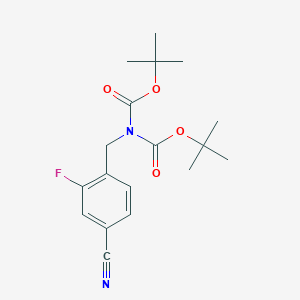
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
